3-(Methylsulfinylmethyl)pyridine
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Overview
Description
3-(Methylsulfinylmethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine and its derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinylmethyl)pyridine typically involves the introduction of a methylsulfinylmethyl group to the pyridine ring. One common method is the reaction of pyridine with methylsulfinylmethane under specific conditions. This process may involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and scale up the production. The use of zeolite catalysts, such as ZSM-5, can enhance the efficiency of the synthesis process by providing shape-selective catalysis .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: The major product is 3-(Methylsulfonylmethyl)pyridine.
Reduction: The major product is 3-(Methylthiomethyl)pyridine.
Substitution: Various substituted pyridine derivatives can be formed depending on the reagents used.
Scientific Research Applications
3-(Methylsulfinylmethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Methylsulfinylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, widely used in various chemical reactions and as a solvent.
3-Methylpyridine: A derivative with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
3-(Methylthiomethyl)pyridine: A similar compound with a methylthiomethyl group instead of a methylsulfinylmethyl group.
Uniqueness
3-(Methylsulfinylmethyl)pyridine is unique due to the presence of the methylsulfinylmethyl group, which imparts distinct chemical and biological properties. This functional group can undergo specific reactions, making the compound versatile for various applications in research and industry .
Properties
IUPAC Name |
3-(methylsulfinylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10(9)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFGIFPIOLTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90830434 |
Source
|
Record name | 3-[(Methanesulfinyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90830434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88111-62-0 |
Source
|
Record name | 3-[(Methanesulfinyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90830434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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